molecular formula C40H64N6O9 B11931268 tert-butyl N-[(2S)-1-[[(1S)-2-[(2S,4S)-4-[[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]acetyl]amino]-2-[[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]pyrrolidin-1-yl]-1-cyclohexyl-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate

tert-butyl N-[(2S)-1-[[(1S)-2-[(2S,4S)-4-[[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]acetyl]amino]-2-[[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]pyrrolidin-1-yl]-1-cyclohexyl-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate

Cat. No.: B11931268
M. Wt: 773.0 g/mol
InChI Key: GMINGXHDLXLBQM-OKACIRJISA-N
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Description

The compound “tert-butyl N-[(2S)-1-[[(1S)-2-[(2S,4S)-4-[[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]acetyl]amino]-2-[[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]pyrrolidin-1-yl]-1-cyclohexyl-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate” is a complex organic molecule with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features multiple functional groups, including carbamate, amide, and ether linkages, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from readily available starting materials. The key steps may include:

  • Formation of the pyrrolidine ring through cyclization reactions.
  • Introduction of the tetrahydronaphthalene moiety via Friedel-Crafts acylation.
  • Coupling of the aminoethoxy ethoxy ethoxy acetyl group using peptide coupling reagents.
  • Final protection of the amine group with tert-butyl carbamate.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

  • Use of continuous flow reactors for efficient heat and mass transfer.
  • Implementation of green chemistry principles to minimize waste and energy consumption.
  • Scale-up of the reaction conditions to accommodate large-scale production.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The presence of multiple ether linkages makes it susceptible to oxidation under strong oxidizing conditions.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The amine and ether groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential inhibitor or activator of specific enzymes or receptors.

    Medicine: As a candidate for drug development, particularly in targeting specific diseases.

    Industry: As a precursor for the synthesis of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, activation of signaling pathways, or modulation of gene expression.

Comparison with Similar Compounds

Similar Compounds

  • **tert-butyl N-[(2S)-1-[[(1S)-2-[(2S,4S)-4-[[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]acetyl]amino]-2-[[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]pyrrolidin-1-yl]-1-cyclohexyl-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate analogs.
  • Other carbamate derivatives: with similar functional groups.

Uniqueness

This compound’s uniqueness lies in its complex structure, which combines multiple functional groups and stereocenters. This complexity may confer unique biological activity and chemical reactivity, making it a valuable compound for research and development.

Properties

Molecular Formula

C40H64N6O9

Molecular Weight

773.0 g/mol

IUPAC Name

tert-butyl N-[(2S)-1-[[(1S)-2-[(2S,4S)-4-[[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]acetyl]amino]-2-[[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]pyrrolidin-1-yl]-1-cyclohexyl-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate

InChI

InChI=1S/C40H64N6O9/c1-27(45(5)39(51)55-40(2,3)4)36(48)44-35(29-13-7-6-8-14-29)38(50)46-25-30(42-34(47)26-54-23-22-53-21-20-52-19-18-41)24-33(46)37(49)43-32-17-11-15-28-12-9-10-16-31(28)32/h9-10,12,16,27,29-30,32-33,35H,6-8,11,13-15,17-26,41H2,1-5H3,(H,42,47)(H,43,49)(H,44,48)/t27-,30-,32+,33-,35-/m0/s1

InChI Key

GMINGXHDLXLBQM-OKACIRJISA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C1CCCCC1)C(=O)N2C[C@H](C[C@H]2C(=O)N[C@@H]3CCCC4=CC=CC=C34)NC(=O)COCCOCCOCCN)N(C)C(=O)OC(C)(C)C

Canonical SMILES

CC(C(=O)NC(C1CCCCC1)C(=O)N2CC(CC2C(=O)NC3CCCC4=CC=CC=C34)NC(=O)COCCOCCOCCN)N(C)C(=O)OC(C)(C)C

Origin of Product

United States

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